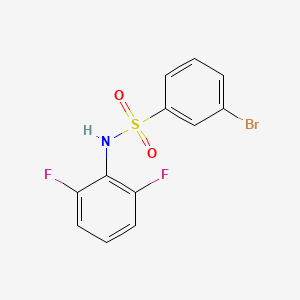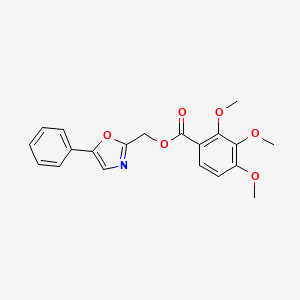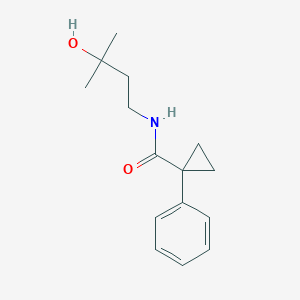![molecular formula C11H13F3N2O B7682699 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a cyclopentanol derivative that contains a pyridine ring with a trifluoromethyl group attached to it. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol is not fully understood, but it is believed to act as a modulator of protein function. This compound has been shown to bind to specific sites on proteins and alter their activity, leading to changes in cellular function. This compound has also been shown to inhibit certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of Parkinson's disease in animal models. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective starting material for the synthesis of other compounds. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in water and limited bioavailability, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a tool for studying protein-ligand interactions and enzyme mechanisms. Additionally, the synthesis of novel this compound derivatives with improved properties and bioactivity is an area of ongoing research.
Synthesis Methods
The synthesis of 2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol involves the reaction of 2-(aminomethyl)cyclopentanone with 4-(trifluoromethyl)pyridine. This reaction is carried out in the presence of a suitable base and solvent, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
2-[[4-(trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)7-4-5-15-10(6-7)16-8-2-1-3-9(8)17/h4-6,8-9,17H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGIRCKQCTJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)piperidine](/img/structure/B7682660.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)

![1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-6-nitro-1H-benzimidazol-2-amine](/img/structure/B7682688.png)